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molecular formula C4H5ClO2 B176443 2-oxobutanoyl Chloride CAS No. 17118-74-0

2-oxobutanoyl Chloride

Cat. No. B176443
M. Wt: 120.53 g/mol
InChI Key: GUGQQGROXHPINL-UHFFFAOYSA-N
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Patent
US07148224B2

Procedure details

Ethyloxalyl chloride (15.2 g, 92.7 mmol) and N,O-dimethylhydroxylamine hydrochloride (9.00 g, 92.3 mmol) were added to chloroform (180 ml) at 0° C. To the mixture was gradually added triethylamine (18.6 g, 184 mmol) under stirring. After the mixture was allowed to warm up to room temperature, the mixture was stirred for 30 minutes, and then methanol (30 ml) was added thereto. The reaction solution was concentrated in vacuo to give a residue, to which was added tetrahydrofuran. The resulting precipitates were filtered off, and the filtrate was concentrated. The residue was distilled to give the title compound (7.47 g) as a pale yellow oil.
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC[C:3]([C:5](Cl)=[O:6])=[O:4].Cl.[CH3:9][NH:10][O:11][CH3:12].C(Cl)(Cl)Cl.C(N([CH2:22][CH3:23])CC)C.[O:24]1CCCC1>CO>[CH3:12][O:11][N:10]([C:3](=[O:4])[C:5]([O:6][CH2:22][CH3:23])=[O:24])[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
CCC(=O)C(=O)Cl
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
9 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
180 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
18.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
CON(C)C(C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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